molecular formula C19H13ClO B11839821 3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one CAS No. 183164-47-8

3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one

Cat. No.: B11839821
CAS No.: 183164-47-8
M. Wt: 292.8 g/mol
InChI Key: ZXDUIUQFWPZFRC-VAWYXSNFSA-N
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Description

3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-1-(2-naphthyl)prop-2-en-1-one
  • 3-(2-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one
  • 3-(2-Methylphenyl)-1-(2-naphthyl)prop-2-en-1-one

Uniqueness

3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The compound’s structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

CAS No.

183164-47-8

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H13ClO/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-13H/b12-11+

InChI Key

ZXDUIUQFWPZFRC-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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